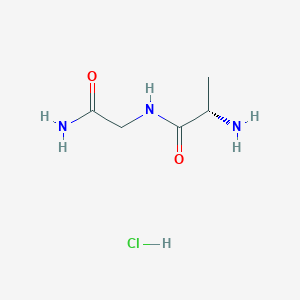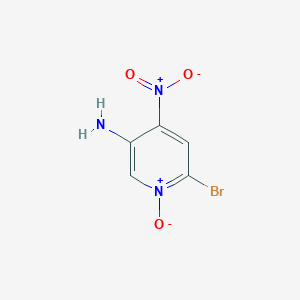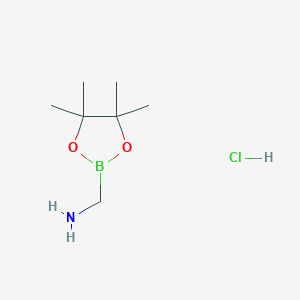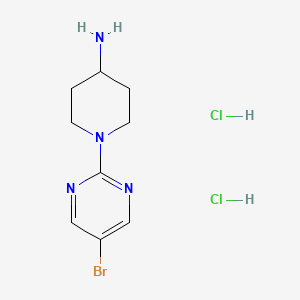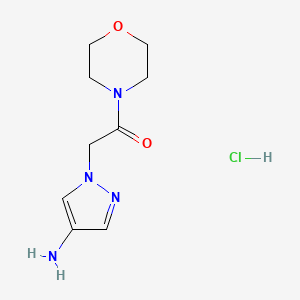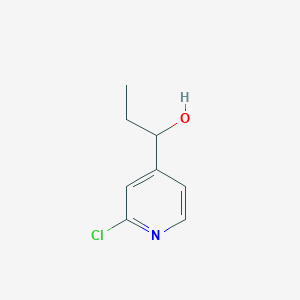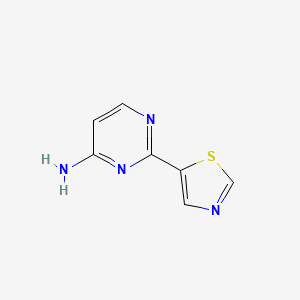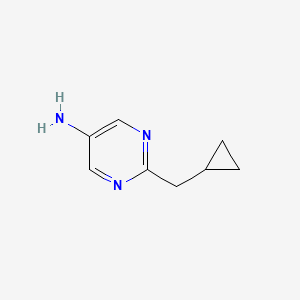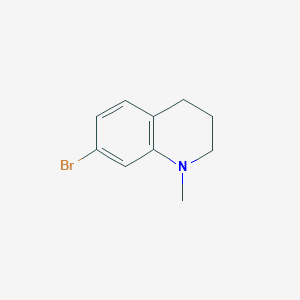
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a bromine atom at the 7th position and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline include a boiling point of 305.6±35.0 °C, a density of 1.382±0.06 g/cm3, and a pKa of 4.87±0.20 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The bromination reaction of 1,2,3,4-tetrahydroquinoline has been a subject of significant interest, leading to the development of efficient synthetic pathways for valuable quinoline derivatives. Şahin et al. (2008) demonstrated an efficient method for the synthesis of various bromoquinolines, including 6,8-dibromo-1,2,3,4-tetrahydroquinolines, through bromination reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Similarly, Zlatoidský and Gabos (2009) described a synthesis method for 7-bromo-1,2,3,4-tetrahydroisoquinoline through lithiation and reductive amination processes (Zlatoidský & Gabos, 2009).
Pharmaceutical Intermediate Synthesis
7-Bromo-1,2,3,4-tetrahydroquinoline derivatives have been explored for their role in the synthesis of pharmaceutical intermediates. Lei et al. (2015) focused on the synthesis of 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Chemical Transformations and Novel Reactions
Various studies have explored novel chemical transformations involving 7-bromo-1,2,3,4-tetrahydroquinoline. Natarajan et al. (1979) investigated the transformation of certain tetrahydroisoquinolines to isoquinobenzoxazepines, revealing unexpected reaction pathways and novel rearrangements (Natarajan, Pai, Rajaraman, Suguna, Swaminathan, Nagarajan, & Sudarsanam, 1979).
Extraction from Natural Sources
The compound has also been identified in natural sources. For instance, Ma et al. (2007) isolated brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, contributing to the understanding of marine natural products and their potential applications (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZJBJFSFZZSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



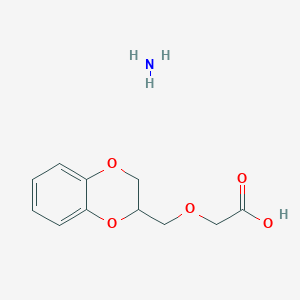

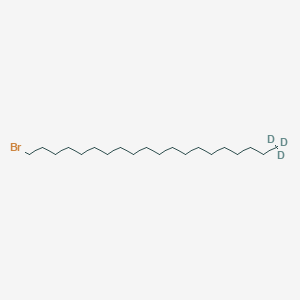
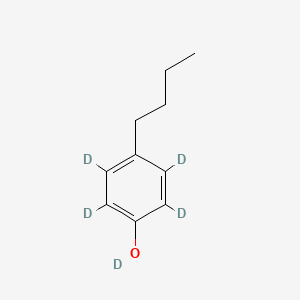
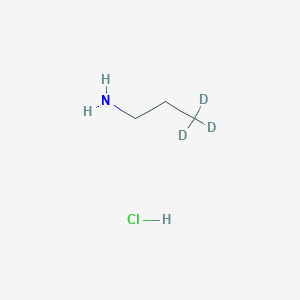
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
